molecular formula C24H31FN2O4S B607615 GDC-0276 CAS No. 1494581-70-2

GDC-0276

Cat. No.: B607615
CAS No.: 1494581-70-2
M. Wt: 462.6 g/mol
InChI Key: PTCBNPULJWGSML-UHFFFAOYSA-N
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Description

GDC-0276 is a novel, potent, selective, and orally bioavailable small molecule inhibitor of the sodium channel NaV1.7. This compound has been developed for the treatment of pain, particularly chronic pain, which affects millions of people worldwide. Current pain therapies often have dose-limiting adverse effects and do not provide adequate relief. This compound aims to address these limitations by targeting the NaV1.7 sodium channels, which are crucial for pain transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDC-0276 involves a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. The synthetic route includes several steps, starting from commercially available starting materials. The key step involves the reaction of a halogenated aromatic compound with a nucleophile under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

GDC-0276 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development. These derivatives help in understanding the structure-activity relationship and optimizing the compound’s efficacy and safety .

Scientific Research Applications

GDC-0276 has several scientific research applications, including:

Mechanism of Action

GDC-0276 exerts its effects by selectively inhibiting the NaV1.7 sodium channels. These channels are essential for the initiation and propagation of action potentials in pain-sensing neurons. By blocking these channels, this compound reduces the transmission of pain signals to the central nervous system. This mechanism of action makes it a promising candidate for the treatment of various pain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GDC-0276

This compound stands out due to its high selectivity and potency for the NaV1.7 sodium channel. It has shown robust efficacy in preclinical models of pain and has a favorable pharmacokinetic profile. Additionally, it is well tolerated in preclinical toxicity testing, making it a promising candidate for further clinical development .

Properties

IUPAC Name

4-(1-adamantylmethoxy)-N-(azetidin-1-ylsulfonyl)-5-cyclopropyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O4S/c25-21-10-22(31-14-24-11-15-6-16(12-24)8-17(7-15)13-24)19(18-2-3-18)9-20(21)23(28)26-32(29,30)27-4-1-5-27/h9-10,15-18H,1-8,11-14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCBNPULJWGSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)NC(=O)C2=C(C=C(C(=C2)C3CC3)OCC45CC6CC(C4)CC(C6)C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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